

Cyclotron Production of Bromine-77: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bromide ion Br-77	
Cat. No.:	B15183775	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine-77 (⁷⁷Br), with a half-life of 57.04 hours, is a radionuclide of significant interest for the development of radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Its decay characteristics, which include the emission of Auger electrons, make it a promising candidate for targeted radiotherapy. The production of ⁷⁷Br in a cyclotron involves the bombardment of specific target materials with accelerated particles, primarily protons. This guide provides a comprehensive overview of the primary methods for ⁷⁷Br production via cyclotron, detailing the nuclear reactions, targetry, experimental protocols, and purification methods.

Core Production Methods

The cyclotron production of Bromine-77 is primarily achieved through a few key nuclear reactions. The choice of reaction and target material is often dictated by the available cyclotron energy, desired yield, and required radionuclidic purity.

Proton Irradiation of Enriched Selenium Targets

The most common methods for ⁷⁷Br production involve the proton bombardment of enriched selenium (Se) targets. Two principal reactions are utilized:

⁷⁷Se(p,n)⁷⁷Br: This reaction is favored for lower-energy cyclotrons.[1][2]

• ⁷⁸Se(p,2n)⁷⁷Br: This reaction requires higher proton energies but can offer higher production yields.[3][4]

Target Materials:

Historically, elemental selenium targets have been used, but they suffer from poor thermal conductivity, limiting the beam current that can be applied.[1] To overcome this, more robust intermetallic alloys have been developed, with Cobalt-Selenium (CoSe) alloys showing significant promise.[1][5] These alloys can withstand higher proton intensities, leading to increased production capacity.[1][5]

Experimental Protocol: ⁷⁷Se(p,n)⁷⁷Br Reaction on Co⁷⁷Se Target

This protocol is based on methodologies that have demonstrated improved production yields. [1][5]

- Target Preparation:
 - Isotopically enriched ⁷⁷Se is mixed with cobalt powder.
 - The mixture is pressed into a target disc.
 - The disc is sintered in a furnace to form the Co⁷⁷Se intermetallic compound. This process enhances the target's thermal and electrical conductivity.
- Irradiation:
 - The Co⁷⁷Se target is mounted in a solid target station of the cyclotron.
 - The target is irradiated with protons. The optimal proton energy for the ⁷⁷Se(p,n)⁷⁷Br reaction is typically in the range of 13-16 MeV.[1][5] Higher energies can lead to the coproduction of ⁷⁶Br via the ⁷⁷Se(p,2n)⁷⁶Br reaction, which has a threshold of 13.3 MeV, thus reducing the radionuclidic purity of ⁷⁷Br.[1]
 - Beam currents can be significantly higher for CoSe targets compared to elemental selenium.
- Separation and Purification (Vertical Dry Distillation):

- Following irradiation, the target is transferred to a hot cell for processing.
- Radiobromine is isolated from the target material using thermal chromatographic distillation in a vertical furnace assembly.
- The irradiated target is heated, and the volatile ⁷⁷Br is carried by an inert gas stream through a quartz tube.
- The ⁷⁷Br is then trapped in a small volume of aqueous solution, resulting in a high concentration of radiobromide.[5] This method offers high radiochemical yields, typically around 76 ± 11%.[1][5]

Indirect Production via the 79 Br(p,3n) 77 Kr \rightarrow 77 Br Reaction

An alternative method involves the proton bombardment of a sodium bromide (NaBr) or lithium bromide (LiBr) target to produce Krypton-77 (⁷⁷Kr), which then decays to ⁷⁷Br with a half-life of 1.2 hours.[6]

Target Material:

A nearly saturated solution of NaBr or LiBr is used as the target material.[6]

Experimental Protocol:

- Target Preparation:
 - A target holder, typically made of copper or titanium, is filled with a saturated solution of NaBr or LiBr.[6]
- Irradiation:
 - The target is bombarded with high-energy protons (e.g., 40 MeV).[6]
 - During irradiation, helium gas is bubbled through the solution to continuously extract the produced ⁷⁷Kr gas.[6]
- Separation and Purification:

- The helium gas stream carrying the ⁷⁷Kr is passed through a liquid nitrogen trap.
- The ⁷⁷Kr freezes in the trap.
- The trap is then allowed to warm up, and the ⁷⁷Kr decays to ⁷⁷Br.[6]
- The ⁷⁷Br can then be rinsed from the trap.

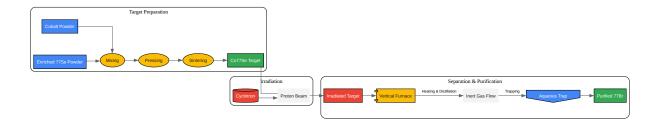
Heavy-Ion Fusion-Evaporation Reactions

A more novel approach involves the use of heavy-ion beams to produce ⁷⁷Br.[7][8] This method offers the potential for using more robust target materials and may simplify chemical separation.

 Example Reaction: Bombardment of natural chromium or copper targets with heavy-ion beams like ²⁸Si or ¹⁶O.[7][8]

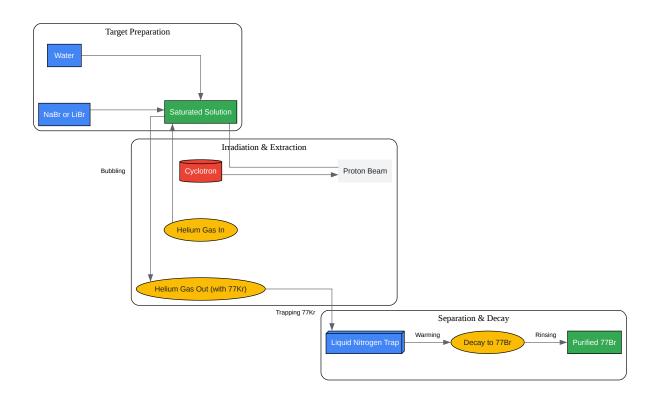
This method is still largely in the research phase but presents a promising alternative to traditional light-ion reactions.[7][8]

Quantitative Data Summary


The following tables summarize the key quantitative data for the different production methods of Bromine-77.

Nuclear Reaction	Target Material	Proton Energy (MeV)	Production Yield	Radionuclidi c Purity	Reference
⁷⁷ Se(p,n) ⁷⁷ Br	Enriched Co ⁷⁷ Se	13	17 ± 1 MBq/ μΑ·h	High	[1][5]
⁷⁸ Se(p,2n) ⁷⁷ B	Enriched Metallic ⁷⁸ Se	26	0.97 ± 0.05 mCi/μAh	98.9%	[3]
⁷⁹ Br(p,3n) ⁷⁷ K r → ⁷⁷ Br	Saturated NaBr or LiBr Solution	40	Yields varied significantly (40 to 1080 μCi)	Very pure	[6]

Visualizing the Workflow


The following diagrams illustrate the key workflows in the production of Bromine-77.

Click to download full resolution via product page

Caption: Workflow for ⁷⁷Br production via proton irradiation of a Co⁷⁷Se target.

Click to download full resolution via product page

Caption: Workflow for the indirect production of ⁷⁷Br via a liquid bromide target.

Conclusion

The production of Bromine-77 for radiopharmaceutical applications is a well-established process with several viable methods. The use of enriched selenium targets, particularly in the form of robust CoSe alloys, coupled with efficient dry distillation purification, represents a state-of-the-art approach for producing high-purity ⁷⁷Br with good yields. The choice of production method will ultimately depend on the specific resources and requirements of the production facility, including the available cyclotron energy and desired scale of production. Continued research into novel target materials and production routes, such as heavy-ion reactions, may further enhance the availability and accessibility of this important radionuclide for clinical and research use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "The cyclotron production and nuclear imaging of bromine-77" by Eduardo Galiano [digitalcommons.library.tmc.edu]
- 7. Heavy-ion production of 77Br and 76Br PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heavy-ion production of 77Br and 76Br (Journal Article) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [Cyclotron Production of Bromine-77: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15183775#production-methods-for-bromine-77-via-cyclotron]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com